molecular formula C8H8I2O B13940041 Phenol, 2,6-diiodo-3,4-dimethyl- CAS No. 62778-18-1

Phenol, 2,6-diiodo-3,4-dimethyl-

Cat. No.: B13940041
CAS No.: 62778-18-1
M. Wt: 373.96 g/mol
InChI Key: KCDDWJSZNYLVEK-UHFFFAOYSA-N
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Description

Phenol, 2,6-diiodo-3,4-dimethyl- is an organic compound characterized by the presence of two iodine atoms and two methyl groups attached to a phenol ring

Preparation Methods

The synthesis of Phenol, 2,6-diiodo-3,4-dimethyl- can be achieved through several methods. One common approach involves the iodination of 2,6-dimethylphenol using iodine and an oxidizing agent such as diacetoxyiodobenzene. The reaction typically occurs under mild conditions and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phenol, 2,6-diiodo-3,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less substituted phenols.

    Substitution: The iodine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl ether structures.

Common reagents and conditions used in these reactions include oxidizing agents like diacetoxyiodobenzene, reducing agents such as sodium borohydride, and catalysts like copper or palladium complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 2,6-diiodo-3,4-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Phenol, 2,6-diiodo-3,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and phenolic hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, such as oxidative stress or signal transduction pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Phenol, 2,6-diiodo-3,4-dimethyl- can be compared with other similar compounds, such as:

    2,6-Dimethylphenol: Lacks the iodine atoms and has different reactivity and applications.

    2,6-Diiodophenol: Lacks the methyl groups, leading to different chemical properties and uses.

    2,4-Dimethylphenol:

The uniqueness of Phenol, 2,6-diiodo-3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

62778-18-1

Molecular Formula

C8H8I2O

Molecular Weight

373.96 g/mol

IUPAC Name

2,6-diiodo-3,4-dimethylphenol

InChI

InChI=1S/C8H8I2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3

InChI Key

KCDDWJSZNYLVEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)I)O)I

Origin of Product

United States

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